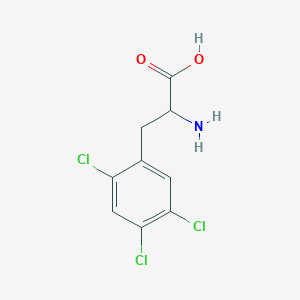
2,4,5-Trichlorophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichlorophenylalanine is an organic compound that belongs to the class of chlorinated aromatic amino acids It is characterized by the presence of three chlorine atoms attached to the benzene ring and an amino acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenylalanine typically involves the chlorination of phenylalanine or its derivatives. One common method is the direct chlorination of phenylalanine using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of phenylalanine to produce intermediate compounds, which are then further chlorinated to achieve the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trichlorophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of functional groups.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives.
Applications De Recherche Scientifique
2,4,5-Trichlorophenylalanine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,5-Trichlorophenylalanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorination patterns on the benzene ring.
2,4,5-Trichlorophenol: An organochloride used as a fungicide and herbicide.
Uniqueness
2,4,5-Trichlorophenylalanine is unique due to its amino acid structure, which distinguishes it from other chlorinated aromatic compounds. This structure allows it to participate in biochemical processes and makes it a valuable compound for research in various scientific fields.
Propriétés
Numéro CAS |
110300-00-0 |
|---|---|
Formule moléculaire |
C9H8Cl3NO2 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
2-amino-3-(2,4,5-trichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8Cl3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15) |
Clé InChI |
HMTXCVDOYXIVSY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


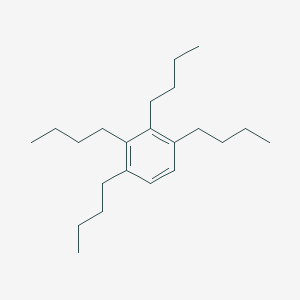

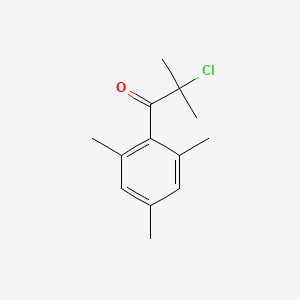

![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
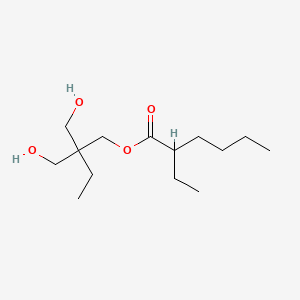
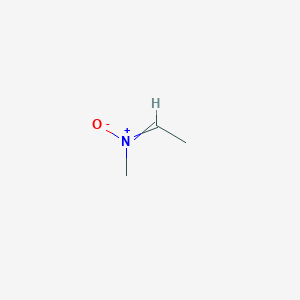

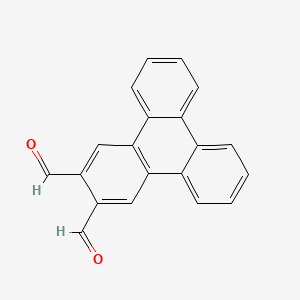
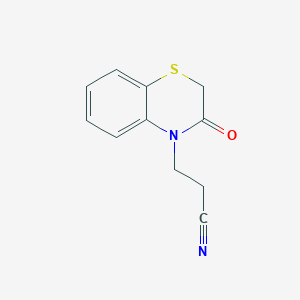
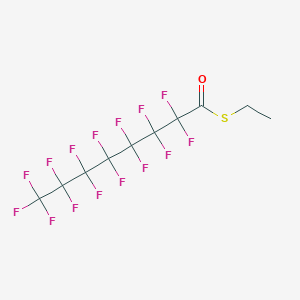


![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
